Phyllalbine Phyllalbine Phyllalbine is a methoxybenzoic acid.
Phyllalbine is a natural product found in Convolvulus subhirsutus with data available.
Brand Name: Vulcanchem
CAS No.: 4540-25-4
VCID: VC20743948
InChI: InChI=1S/C16H21NO4/c1-17-11-4-5-12(17)9-13(8-11)21-16(19)10-3-6-14(18)15(7-10)20-2/h3,6-7,11-13,18H,4-5,8-9H2,1-2H3
SMILES: CN1C2CCC1CC(C2)OC(=O)C3=CC(=C(C=C3)O)OC
Molecular Formula: C16H21NO4
Molecular Weight: 291.34 g/mol

Phyllalbine

CAS No.: 4540-25-4

Cat. No.: VC20743948

Molecular Formula: C16H21NO4

Molecular Weight: 291.34 g/mol

Purity: 97%. TLC [benzene-methanol (9:1), silicagel, Rf=0.6]

* For research use only. Not for human or veterinary use.

Phyllalbine - 4540-25-4

CAS No. 4540-25-4
Molecular Formula C16H21NO4
Molecular Weight 291.34 g/mol
IUPAC Name (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 4-hydroxy-3-methoxybenzoate
Standard InChI InChI=1S/C16H21NO4/c1-17-11-4-5-12(17)9-13(8-11)21-16(19)10-3-6-14(18)15(7-10)20-2/h3,6-7,11-13,18H,4-5,8-9H2,1-2H3
Standard InChI Key OZKTVDIYALBSMA-UHFFFAOYSA-N
SMILES CN1C2CCC1CC(C2)OC(=O)C3=CC(=C(C=C3)O)OC
Canonical SMILES CN1C2CCC1CC(C2)OC(=O)C3=CC(=C(C=C3)O)OC
Appearance Cream white powder

Chemical Structure and Classification

Phyllalbine, with the IUPAC name (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 4-hydroxy-3-methoxybenzoate, possesses a distinctive molecular structure incorporating a bicyclic nitrogen-containing system linked to a methoxybenzoic acid component. The compound has a molecular formula of C16H21NO4 and a calculated molecular weight of 291.34 g/mol . Structurally, it contains an 8-azabicyclo[3.2.1]octane skeleton (tropane-like) with an ester linkage to a 4-hydroxy-3-methoxybenzoate group.

The compound is classified primarily as a methoxybenzoic acid derivative, but its structural characteristics also relate it to the broader family of tropane alkaloids. This relationship is significant because tropane alkaloids constitute an important class of naturally occurring compounds with diverse biological activities .

Chemical Identifiers

Phyllalbine is registered in numerous chemical databases with various identifiers that facilitate cross-referencing and research. These identifiers are summarized in Table 1.

Identifier TypeValue
PubChem CID443007
CAS Registry Number4540-25-4
ChEBI IDCHEBI:8176
ChEMBL IDCHEMBL2165592
InChIKeyOZKTVDIYALBSMA-UHFFFAOYSA-N
KEGG IDC10863
SynonymsFillalbin, Prestwick_1029

Table 1: Chemical identifiers associated with Phyllalbine

Natural Occurrence and Distribution

The limited available research indicates that Phyllalbine has been identified in Convolvulus subhirsutus, a plant belonging to the Convolvulaceae family . This finding is noteworthy as members of the Convolvulaceae family are known to contain various bioactive compounds, including tropane alkaloids and related structures.

Relationship to Other Tropane Alkaloids

The structural similarity of Phyllalbine to tropane alkaloids warrants consideration of its relationship to this important class of plant metabolites. Tropane alkaloids have been extensively studied for their occurrence in plants of the Solanaceae and Convolvulaceae families, with significant attention to their potential toxicity in foods .

While Phyllalbine contains the 8-azabicyclo[3.2.1]octane skeleton characteristic of tropane structures, its precise classification and relationship to classic tropane alkaloids like atropine and scopolamine require further investigation. Unlike many well-studied tropane alkaloids that act as anticholinergic agents affecting the peripheral and central nervous systems, the pharmacological profile of Phyllalbine remains largely unexplored .

Spectroscopic Characterization

Spectroscopic data play a crucial role in the identification and structural elucidation of Phyllalbine. The available spectral information includes nuclear magnetic resonance (NMR) and mass spectrometry data.

Chemical Properties and Computational Analysis

Based on its structural features, Phyllalbine possesses several functional groups that determine its chemical properties. The presence of a tertiary amine within the azabicyclic system confers basic properties, while the hydroxyl and methoxy groups on the aromatic ring influence its polarity and hydrogen-bonding capabilities.

The compound contains an ester linkage between the azabicyclic moiety and the methoxybenzoic acid portion, which is susceptible to hydrolysis under appropriate conditions. This structural feature may have implications for the compound's stability and metabolic fate.

Computational chemistry approaches can predict various physicochemical properties of Phyllalbine, including its logP value (octanol-water partition coefficient), topological polar surface area, and potential hydrogen bond donors and acceptors. These parameters are important for understanding the compound's potential pharmacokinetic behavior.

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